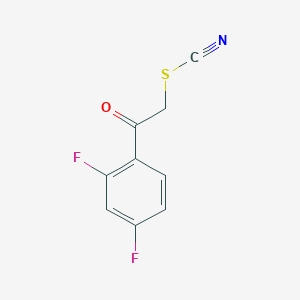

2,4-Difluorophenacyl thiocyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

887625-49-2 |

|---|---|

Molecular Formula |

C9H5F2NOS |

Molecular Weight |

213.21 |

IUPAC Name |

[2-(2,4-difluorophenyl)-2-oxoethyl] thiocyanate |

InChI |

InChI=1S/C9H5F2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 |

InChI Key |

IQZRYGYJNUIJFN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(=O)CSC#N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CSC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluorophenacyl Thiocyanate

Precursor Synthesis: Advanced Approaches to 2,4-Difluoroacetophenone Derivatives

The primary precursor for 2,4-difluorophenacyl thiocyanate (B1210189) is 2,4-difluoroacetophenone. The synthesis of this key intermediate can be achieved through several routes, primarily involving fluorination strategies for acetophenone (B1666503) derivatives or acylation of difluorobenzene.

Direct fluorination of acetophenone derivatives at the aromatic ring is a challenging endeavor. However, methods for the synthesis of fluorinated aromatic ketones often start from already fluorinated precursors.

A common and effective method for the synthesis of 2,4-difluoroacetophenone is the Friedel-Crafts acylation of 1,3-difluorobenzene. organic-chemistry.orglibretexts.orglibretexts.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. Typically, acetyl chloride (CH₃COCl) is used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org The reaction deactivates the aromatic ring to further substitution, leading to monoacylated products. organic-chemistry.org

An alternative route to 2,4-difluoroacetophenone involves starting from 2,4-difluoroaniline (B146603). google.com In a patented method, 2,4-difluoroaniline is reacted with acetaldoxime (B92144) and copper sulfate. The reaction is carried out under mild conditions with the pH adjusted to 3-6. google.com

| Starting Material | Reagents | Catalyst/Conditions | Product | Reference |

| 1,3-Difluorobenzene | Acetyl chloride | AlCl₃ | 2,4-Difluoroacetophenone | organic-chemistry.orglibretexts.orglibretexts.org |

| 2,4-Difluoroaniline | Acetaldoxime, Copper sulfate | pH 3-6 | 2,4-Difluoroacetophenone | google.com |

Thiocyanation Strategies for 2,4-Difluorophenacyl Systems

Once 2,4-difluoroacetophenone is obtained, the next crucial step is the introduction of the thiocyanate group at the α-carbon of the acetyl group. This transformation can be accomplished through several strategies.

A prevalent method for the synthesis of α-thiocyanato ketones is the nucleophilic substitution of an α-haloketone with a thiocyanate salt. researchgate.net This two-step process first involves the α-halogenation of the ketone. For instance, 2,4-difluoroacetophenone can be brominated at the α-position to yield 2-bromo-1-(2,4-difluorophenyl)ethanone (also known as 2,4-difluorophenacyl bromide). This bromination can be achieved using bromine in a suitable solvent.

The resulting 2-bromo-1-(2,4-difluorophenyl)ethanone can then be reacted with a nucleophilic thiocyanate source, such as potassium thiocyanate (KSCN), to yield 2,4-difluorophenacyl thiocyanate. researchgate.net This reaction typically proceeds via an Sₙ2 mechanism, where the thiocyanate ion displaces the bromide ion. The use of a phase-transfer catalyst, such as a β-cyclodextrin-silica hybrid, has been shown to be effective in facilitating this type of nucleophilic substitution in aqueous media. researchgate.net

| Starting Material | Reagents | Conditions | Product | Reference |

| 2,4-Difluoroacetophenone | 1. Bromine2. Potassium thiocyanate | 1. Suitable solvent2. Aqueous media, optional phase-transfer catalyst | This compound | researchgate.net |

| p-Bromo phenacyl bromide | Potassium thiocyanate | Water, β-CD-silica hybrid, 90 °C, 1h | p-Bromo phenacyl thiocyanate | researchgate.net |

Oxidative Thiocyanation Protocols

Oxidative thiocyanation offers a more direct approach to α-thiocyanato ketones, avoiding the separate halogenation step. These methods typically involve the in situ generation of an electrophilic thiocyanating agent. While specific examples for 2,4-difluoroacetophenone are not prevalent in the cited literature, general methods for the oxidative thiocyanation of ketones exist.

For instance, a combination of N-bromosuccinimide (NBS) and an alkali metal thiocyanate can be used to generate a reactive thiocyanating species. nih.gov Another approach involves the use of N-bromosulfonamides in the presence of KSCN to thiocyanate aromatic compounds. nih.gov These methods could potentially be adapted for the direct α-thiocyanation of 2,4-difluoroacetophenone.

Metal-catalyzed reactions represent another avenue for the formation of C-S bonds. While direct metal-catalyzed α-thiocyanation of ketones is an area of ongoing research, related methodologies suggest its feasibility. For example, visible-light-promoted reactions of alkenyl bromides with thiocyanate salts have been developed for the synthesis of alkenyl thiocyanates, indicating the potential for photoredox catalysis in C-SCN bond formation. nih.govresearchgate.net The application of such metal-catalyzed or light-mediated protocols to the direct α-thiocyanation of ketones like 2,4-difluoroacetophenone could provide a novel and efficient synthetic route.

Photo- and Electrochemically Induced Thiocyanation Reactions

The use of light or electrical energy provides a green and efficient alternative to traditional chemical reagents for inducing chemical transformations. nih.gov These methods often proceed under mild conditions and can offer high selectivity.

Photochemical Approaches:

Visible-light photocatalysis has been successfully employed for the synthesis of α-thiocyanato ketones from various precursors. nih.gov One such method involves the visible-light-induced difunctionalization of alkenes. rsc.org In this process, a photocatalyst, such as the inexpensive organic dye 9,10-dicyanoanthracene (B74266) (DCA) or Na₂-Eosin Y, absorbs light and initiates a radical process. nih.govrsc.org For instance, the reaction of acrylic acids with ammonium (B1175870) thiocyanate (NH₄SCN) under visible light, using DCA as the photocatalyst and molecular oxygen as a green oxidant, yields a range of α-thiocyanato ketones. nih.govrsc.org This method is advantageous due to its use of an inexpensive and readily available photocatalyst and oxidant. nih.gov

Another photocatalytic strategy involves the reaction of enaminones with a thiocyanate source under aerobic conditions. researchgate.net Rose Bengal, another organic dye, can catalyze the C-H bond thiocyanation at the α-position of tertiary enaminones using NH₄SCN as the thiocyano source. researchgate.net These photocatalytic methods represent a mild and effective way to generate the desired α-thiocyanato ketone core structure. nih.govrsc.org

Electrochemical Approaches:

Electrosynthesis offers a clean and efficient route for thiocyanation by using electrons as the "reagent," thus avoiding the need for chemical oxidants. mdpi.com A notable electrochemical method for preparing α-thiocyanato ketones involves the reaction of enol acetates with ammonium thiocyanate (NH₄SCN). organic-chemistry.orgacs.org This approach is scalable and tolerates a variety of functional groups. organic-chemistry.org The reaction is typically carried out in an undivided cell with graphite (B72142) electrodes, using NH₄SCN as both the thiocyanate source and a radical source. organic-chemistry.orgacs.org

The direct electrochemical oxidative α-C–H thiocyanation of ketones is another powerful technique. thieme-connect.comresearchgate.net This method can be performed in the presence of a redox catalyst like sodium iodide (NaI) and a recyclable heterogeneous solid acid such as Amberlyst-15. thieme-connect.com The reaction proceeds efficiently in a simple undivided cell under a constant current. For example, the electrochemical thiocyanation of various substituted acetophenones, including those with fluorine atoms on the phenyl ring, has been demonstrated to produce the corresponding α-thiocyanato ketones in good yields. thieme-connect.com This direct functionalization of the C-H bond is a highly atom-economical approach.

Below is a table summarizing the electrochemical synthesis of various α-thiocyanato ketones, demonstrating the scope of this methodology.

| Entry | Starting Ketone | Product | Yield (%) |

| 1 | Propiophenone | α-Thiocyanatopropiophenone | 60 |

| 2 | 4'-Fluoroacetophenone | 2-Thiocyanato-1-(4-fluorophenyl)ethan-1-one | 72 |

| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-2-thiocyanatoethan-1-one | 71 |

| 4 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2-thiocyanatoethan-1-one | 60 |

| 5 | Acetophenone | 2-Thiocyanato-1-phenylethan-1-one | 70 |

| Data sourced from an electrochemical oxidative α-C–H thiocyanation study using NaI and Amberlyst-15(H). thieme-connect.com |

Green Chemistry Approaches in Thiocyanate Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green methods for the synthesis of α-thiocyanato ketones have been developed.

One straightforward and environmentally friendly approach involves the nucleophilic substitution of α-halo ketones with a thiocyanate salt in hydroalcoholic media. rsc.org This method allows for the rapid, gram-scale synthesis of thiocyanate derivatives at high concentrations, often with excellent yields, simply by using water and alcohol as the solvent system. rsc.org This reduces the reliance on volatile and often toxic organic solvents.

The use of molecular oxygen from the air as a terminal oxidant in photocatalytic reactions, as mentioned previously, is another hallmark of a green synthetic process. nih.govrsc.org This avoids the use of stoichiometric amounts of chemical oxidants, which often produce hazardous waste.

Furthermore, the development of recyclable catalytic systems aligns with green chemistry principles. In the context of electrochemical synthesis, the use of a recyclable heterogeneous solid acid like Amberlyst-15 demonstrates a commitment to sustainability. thieme-connect.com In one study, the Amberlyst-15(H) catalyst was recovered and reused four times without a significant loss in its catalytic efficiency. thieme-connect.com

Solvent-controlled synthesis also presents a green alternative. For example, the synthesis of thiocyanated enaminones can be achieved selectively by choosing the appropriate solvent, which can lead to higher chemoselectivity and reduce the need for complex purification steps. acs.org These approaches, which prioritize the use of non-toxic solvents, renewable reagents, and recyclable catalysts, are crucial for the sustainable production of this compound and related compounds.

The following table highlights some green chemistry approaches for the synthesis of α-thiocyanato ketones.

| Approach | Key Green Feature(s) | Starting Material | Reagents | Solvent |

| Nucleophilic Substitution | Use of hydroalcoholic media | α-Halo ketones | KSCN or NaSCN | Ethanol/Water |

| Photocatalytic Decarboxylation | Use of O₂ as oxidant, visible light | Acrylic acids | NH₄SCN, DCA | Acetonitrile (B52724) |

| Electrochemical C-H Thiocyanation | Recyclable catalyst, avoids chemical oxidants | Ketones | NaSCN, NaI, Amberlyst-15(H) | EtOH–DMSO–H₂O |

| Data compiled from various green synthesis methodologies. rsc.orgthieme-connect.comrsc.org |

Mechanistic Investigations of 2,4 Difluorophenacyl Thiocyanate Reactivity

Elucidation of Reaction Pathways Involving the Thiocyanate (B1210189) Moiety

The thiocyanate (-SCN) group in 2,4-difluorophenacyl thiocyanate is a versatile functional group that can participate in a variety of reaction pathways. The ambidentate nature of the thiocyanate ion (SCN⁻), with nucleophilic character at both the sulfur and nitrogen atoms, leads to the formation of both thiocyanates and isothiocyanates. However, in the case of phenacyl halides, the reaction with a thiocyanate salt predominantly yields the S-substituted product, this compound.

One of the primary reaction pathways for this compound involves the nucleophilic displacement of the thiocyanate group. The carbon atom alpha to the carbonyl group is electrophilic and is susceptible to attack by various nucleophiles. This can lead to the formation of a range of substituted products. For instance, reaction with amines can yield N-substituted aminomethyl ketones, while reaction with alcohols can produce alkoxy derivatives.

Another significant reaction pathway is the isomerization of the thiocyanate to an isothiocyanate. While this is more common for certain alkyl thiocyanates, it can be catalyzed by various factors. Additionally, the thiocyanate moiety can participate in cycloaddition reactions, serving as a precursor for the synthesis of various sulfur-containing heterocyclic compounds.

Recent research has also explored photochemical and electrochemically induced thiocyanation reactions as greener alternatives for forming C-SCN bonds. nih.gov These methods often involve the generation of a thiocyanate radical (•SCN), which can then react with suitable substrates. nih.gov While not specifically detailed for this compound, these modern techniques suggest potential alternative pathways for its synthesis and subsequent reactions.

Role of the 2,4-Difluorophenyl System in Reaction Kinetics and Selectivity

The 2,4-difluorophenyl group plays a significant role in modulating the reactivity of the entire molecule. The fluorine atoms are strongly electron-withdrawing, which has several consequences for the reaction kinetics and selectivity of this compound.

The electron-withdrawing nature of the difluorophenyl ring enhances the electrophilicity of the carbonyl carbon and the adjacent alpha-carbon. This increased electrophilicity makes the molecule more susceptible to nucleophilic attack, thereby increasing the rate of substitution reactions at the alpha-carbon.

In the context of nucleophilic aromatic substitution, the fluorine atoms would activate the aromatic ring towards attack, although this is less common than reactions at the side chain. The position of the fluorine atoms at the ortho and para positions is crucial for this activation.

A hypothetical kinetic dataset for the reaction of this compound with a generic nucleophile is presented below to illustrate the expected trends.

| Concentration of this compound (M) | Concentration of Nucleophile (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms of organic compounds. While specific theoretical studies on this compound are not extensively reported in the literature, studies on analogous compounds can help in postulating its mechanistic pathways.

Computational studies on the interaction of the thiocyanate ion with peptides have shown that it can form hydrogen bonds through both its nitrogen and sulfur atoms, as well as engage in strong van der Waals interactions. nih.gov This dual reactivity is a key aspect of its chemical nature.

Theoretical investigations into the degradation of related compounds like 2,4-dinitroanisole (B92663) by hydroxyl radicals have indicated that addition-elimination is a dominant mechanism. nih.gov A similar pathway could be envisaged for reactions of this compound. Furthermore, theoretical studies on cycloaddition reactions provide a framework for understanding how the thiocyanate moiety might participate in the formation of cyclic structures. libretexts.orgyoutube.comyoutube.com

For nucleophilic substitution reactions, theoretical models can be used to calculate the energy barriers for different pathways, helping to predict the most likely mechanism. For instance, in a nucleophilic aromatic substitution reaction of 2,4-dinitrobromobenzene with potassium thiocyanate, resonance structures of the intermediate can be drawn to illustrate the delocalization of the negative charge by the nitro groups. chegg.com A similar stabilizing effect would be expected from the fluorine atoms in this compound, which would lower the activation energy of the reaction.

A table summarizing computed energetic data for a hypothetical reaction of this compound is provided below.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic attack at alpha-carbon | 15.2 | -8.5 |

| Isomerization to isothiocyanate | 25.8 | +3.1 |

| Cycloaddition with a dienophile | 20.5 | -12.0 |

This table presents hypothetical computational data for illustrative purposes.

Chemical Transformations and Derivatization of 2,4 Difluorophenacyl Thiocyanate

Conversion of the Thiocyanate (B1210189) Group to Diverse Sulfur-Containing Functionalities

The thiocyanate moiety serves as a precursor for a range of other sulfur-containing groups, which are valuable in medicinal chemistry and materials science. researchgate.net

Thioethers, also known as sulfides, can be synthesized from thiocyanates. This transformation typically involves the reaction of the thiocyanate with a suitable nucleophile, such as a Grignard reagent. organic-chemistry.org This process offers a route to a wide array of thioether derivatives.

Disulfides can also be formed from thiocyanates. An efficient method for creating symmetrical disulfanes involves the use of sodium in silica (B1680970) gel at room temperature, which avoids the use of odorous thiols. organic-chemistry.org Another approach involves the oxidation of thiols, which can be generated in situ from thiocyanates, using mild oxidizing agents like iodine. masterorganicchemistry.comyoutube.com

Table 1: Selected Reactions for Thioether and Disulfide Synthesis

| Starting Material | Reagent(s) | Product Type | Ref. |

| Thiocyanate | Grignard Reagent | Thioether | organic-chemistry.org |

| Thiocyanate | Sodium in Silica Gel | Symmetrical Disulfide | organic-chemistry.org |

| Thiol (from Thiocyanate) | Iodine (I₂) | Disulfide | masterorganicchemistry.com |

This table provides a summary of general methods and is not exhaustive.

Thiols are a fundamental class of organosulfur compounds and can be obtained from thiocyanates through reduction. masterorganicchemistry.com The conversion of the thiocyanate group to a thiol (mercaptan) is a key transformation, as thiols themselves are versatile intermediates.

The isomerization of thiocyanates to isothiocyanates represents another important chemical transformation. This can be achieved under certain reaction conditions, providing a pathway to this distinct class of sulfur-containing compounds. nih.gov

The thiocyanate group can be a precursor for the introduction of the trifluoromethylthio (-SCF₃) group, a functionality of increasing interest in medicinal and agricultural chemistry due to its unique electronic properties. The conversion of thiocyanates to trifluoromethylthiolates expands the synthetic utility of this starting material. nih.gov

Cyclization Reactions and Heterocycle Formation

The reactivity of the phenacyl thiocyanate scaffold lends itself to various cyclization reactions, leading to the formation of important heterocyclic structures.

Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. One of the well-established methods for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. nih.gov While direct cyclization of 2,4-difluorophenacyl thiocyanate to a benzothiazole (B30560) is not explicitly detailed, the molecule can serve as a precursor to intermediates that undergo such cyclizations. For instance, decomposition of related azidophenyl benzothiazoles in strong acids can lead to the formation of complex biphenyl (B1667301) structures. rsc.org The synthesis of 2-aminobenzothiazoles can be achieved through the reaction of anilines with potassium thiocyanate, highlighting the role of the thiocyanate ion in forming the benzothiazole core. researchgate.net

Table 2: General Approaches to Benzothiazole Synthesis

| Reactants | Product | Ref. |

| 2-Aminothiophenol + Aldehydes/Ketones | 2-Substituted Benzothiazole | nih.gov |

| Substituted Anilines + Potassium Thiocyanate | 2-Aminobenzothiazole | researchgate.net |

| 2-Azidophenyl Benzothiazoles | Biphenyl Derivatives | rsc.org |

This table illustrates common synthetic routes to benzothiazoles.

The thiocyanate group can be retained during the formation of other heterocyclic rings, leading to molecules that combine the structural features of both. Research has demonstrated that thiocyanate-promoted cyclization of unsaturated carbon-carbon bonds can lead to the construction of nitrogen-containing heterocycles such as 2-thiocyanate indolines. rsc.org This type of reaction involves the simultaneous formation of C-N and C-S bonds. rsc.org Furthermore, the synthesis of nitrogen-containing heterocycles is a significant area of research due to their prevalence in biologically active compounds, including many FDA-approved drugs. nih.gov

Functionalization of the Aromatic Ring System

The aromatic ring of this compound presents a unique substrate for functionalization, influenced by the electronic effects of three distinct substituents: two fluorine atoms, a phenacyl thiocyanate group, and the spatial arrangement of these groups. The reactivity of the benzene (B151609) ring towards electrophilic substitution is a key aspect of its chemical behavior, determining how and where new functional groups can be introduced.

The fluorine atoms at positions 2 and 4 are ortho, para-directing activators for electrophilic aromatic substitution, due to their ability to donate electron density to the ring through resonance. Conversely, the phenacyl thiocyanate group is a meta-directing deactivator, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. The interplay of these opposing effects governs the regioselectivity and feasibility of functionalizing the aromatic system.

Given the strong deactivating nature of the acyl group, electrophilic substitution reactions on the aromatic ring of this compound are generally challenging. Aromatic aldehydes and ketones are known to undergo electrophilic substitution, such as nitration, sulfonation, and halogenation, primarily at the meta position relative to the carbonyl group. organicmystery.com However, the presence of the activating fluorine atoms complicates this expected outcome.

Research into the direct functionalization of the aromatic ring of this compound is not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on similar compounds, such as 2,4-difluoroacetophenone. For instance, the nitration of acetophenone (B1666503) derivatives has been described, though specific conditions for the 2,4-difluoro analog are not detailed. google.comdigitellinc.com It is established that aromatic ketones can undergo nitration at the meta position. youtube.com

The following table summarizes the expected outcomes for common electrophilic aromatic substitution reactions on the 2,4-difluorophenyl ring, based on general principles of organic chemistry. The positions on the aromatic ring are numbered relative to the phenacyl thiocyanate substituent at position 1.

| Reaction Type | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 2,4-Difluoro-5-nitrophenacyl thiocyanate | The strong directing effect of the meta-directing acyl group is anticipated to overcome the ortho, para-directing influence of the fluorine atoms, leading to substitution at the 5-position (meta to the acyl group and ortho to the fluorine at position 4). |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Bromo-2,4-difluorophenacyl thiocyanate or 5-Chloro-2,4-difluorophenacyl thiocyanate | Similar to nitration, the deactivating acyl group is expected to direct the incoming electrophile to the 5-position. |

| Sulfonation | Fuming H₂SO₄ | 2,4-Difluoro-5-sulfophenacyl thiocyanate | The reaction is expected to proceed at the 5-position due to the meta-directing effect of the acyl group. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Reaction not likely to occur | The aromatic ring is strongly deactivated by the acyl group, making it generally unreactive towards Friedel-Crafts reactions. youtube.com |

It is important to note that these are predicted outcomes. The actual regioselectivity and yield of these reactions would need to be determined empirically, as the combined electronic and steric effects of the substituents could lead to a mixture of products or unexpected reactivity.

Advanced Spectroscopic and Structural Characterization of 2,4 Difluorophenacyl Thiocyanate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is indispensable for elucidating the molecular structure of 2,4-Difluorophenacyl thiocyanate (B1210189) in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and electronic environment can be assembled.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The aromatic protons on the difluorophenyl ring will exhibit complex splitting patterns due to both homo-nuclear (H-H) and hetero-nuclear (H-F) couplings. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl and thiocyanate groups are expected to appear as a singlet, though coupling to adjacent ¹³C or ¹⁹F nuclei over multiple bonds could induce minor splitting.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. nih.gov The carbonyl carbon (C=O) will resonate at a characteristic downfield shift. The carbon of the thiocyanate group (-SCN) also has a distinct chemical shift. nih.govchemicalbook.com The aromatic carbons will show signals in the typical aromatic region, with their specific shifts influenced by the fluorine substituents. The methylene carbon will appear at a more upfield position.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for its characterization. nih.gov It provides direct information about the fluorine atoms on the aromatic ring. nih.govrsc.org The spectrum will show two distinct resonances for the two non-equivalent fluorine atoms (at positions 2 and 4). The chemical shifts and coupling constants (J-couplings) between the fluorine atoms and with nearby protons provide crucial structural information. colorado.eduucsb.edu

Expected NMR Data for 2,4-Difluorophenacyl Thiocyanate:

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Key Couplings |

| ¹H | Aromatic-H | 7.0 - 8.0 | Multiplets (due to H-H and H-F coupling) |

| CH₂ | ~ 4.5 - 5.5 | Singlet | |

| ¹³C | C=O | ~ 190 - 200 | Singlet or Triplet (due to C-F coupling) |

| Aromatic-C | 110 - 165 | Doublets (due to C-F coupling) | |

| SCN | ~ 110 - 115 | Singlet | |

| CH₂ | ~ 40 - 50 | Singlet | |

| ¹⁹F | C2-F | -100 to -120 (vs CFCl₃) | Doublet of doublets (or multiplet) |

| C4-F | -100 to -120 (vs CFCl₃) | Doublet of doublets (or multiplet) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. bdu.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and thiocyanate groups. The C=O stretching vibration typically appears as a sharp, intense band. The thiocyanate group (-SCN) has a very strong and characteristic C≡N stretching vibration. scispace.comresearchgate.net The C-F stretching vibrations of the fluorinated benzene (B151609) ring also give rise to strong bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also Raman active, the S-C stretch and the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. bdu.ac.in

Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Thiocyanate (-SCN) | C≡N stretch | 2150 - 2175 | Strong, Sharp |

| S-C stretch | 600 - 700 | Medium to Weak | |

| Carbonyl (C=O) | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium |

| Aliphatic C-H | C-H stretch | 2900 - 3000 | Medium to Weak |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| C-F | C-F stretch | 1100 - 1300 | Strong |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the precise determination of the molecular weight and offers clues about the molecule's structure through analysis of its fragmentation pattern.

For this compound (C₉H₅F₂NOS), the exact molecular weight can be calculated from the sum of the exact masses of its constituent isotopes. The high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to this value.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses of functional groups. Common fragmentation pathways could include:

Loss of the thiocyanate radical (•SCN).

Cleavage of the carbonyl group, leading to a [C₆H₃F₂CO]⁺ fragment (2,4-difluorobenzoyl cation).

Loss of carbon monoxide (CO) from fragment ions.

Formation of a cyanomethyl radical (•CH₂CN).

Expected Mass Spectrometry Data for this compound:

| Ion | Formula | Description |

| [M]⁺ | [C₉H₅F₂NOS]⁺ | Molecular Ion |

| [M - SCN]⁺ | [C₈H₅F₂O]⁺ | Loss of thiocyanate group |

| [C₆H₃F₂CO]⁺ | [C₇H₃F₂O]⁺ | 2,4-Difluorobenzoyl cation |

| [C₆H₃F₂]⁺ | [C₆H₃F₂]⁺ | Loss of CO from benzoyl cation |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. iaea.org If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C=O, C-S, S-C≡N, C-F) and angles within the molecule.

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, investigates the electronic transitions within a molecule. youtube.com

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzoyl chromophore. libretexts.org The primary absorptions are due to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group.

π → π Transitions:* These are typically strong absorptions and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital in the aromatic system. The fluorine substituents may cause a slight shift in the absorption maxima compared to the unsubstituted phenacyl thiocyanate.

n → π Transitions:* This is a weaker absorption resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. This band often appears at a longer wavelength than the π → π* transitions.

Computational and Theoretical Studies of 2,4 Difluorophenacyl Thiocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations for 2,4-difluorophenacyl thiocyanate (B1210189) would provide valuable insights into its geometry, stability, and the distribution of its electrons.

DFT calculations would typically be employed to determine the optimized molecular geometry, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy and shape of these orbitals are fundamental in predicting the chemical reactivity and electronic properties of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and its susceptibility to electronic excitation.

While DFT has been used to study various thiocyanate-containing compounds and other organic molecules, specific research detailing the electronic structure and molecular orbitals of 2,4-difluorophenacyl thiocyanate is not currently published. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding how it interacts with its environment.

These simulations could reveal the preferred three-dimensional shapes (conformers) of the molecule and the energy barriers between them. This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity and physical properties. Additionally, MD simulations can model intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound or with solvent molecules. nih.gov

Currently, there are no specific molecular dynamics studies on this compound available in scientific literature.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are frequently used to predict spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data helps to confirm the molecular structure.

Reactivity descriptors, derived from methods like DFT, offer a quantitative measure of a molecule's chemical behavior. Descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to predict how this compound might behave in chemical reactions.

Although spectroscopic and reactivity data for other thiocyanates have been computationally studied, specific predicted parameters for this compound are not found in existing research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. If a set of analogues derived from this compound were synthesized and tested for a specific biological activity, QSAR modeling could be employed.

The process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue and then using statistical methods to build a mathematical equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

At present, no QSAR studies involving analogues of this compound have been published.

Advanced Analytical Methodologies for 2,4 Difluorophenacyl Thiocyanate Research

Chromatographic Separation Techniques (e.g., HPLC-MS-MS) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS-MS), stands as a cornerstone for the analysis of 2,4-Difluorophenacyl thiocyanate (B1210189) and other thiocyanate-containing compounds. This powerful combination allows for the effective separation, identification, and quantification of analytes with high sensitivity and specificity.

Research on related thiocyanates has demonstrated the utility of HPLC-MS-MS for their simultaneous determination in complex biological matrices like plasma. sdstate.edunih.gov In a typical workflow, samples are prepared by precipitating proteins, followed by extraction and reconstitution in a suitable solvent. sdstate.edunih.gov For thiocyanate analysis, derivatization is often employed to enhance chromatographic retention and detection sensitivity. sdstate.edunih.gov For instance, thiocyanate can be chemically modified with reagents like monobromobimane (B13751) to form a fluorescent product amenable to detection. sdstate.edunih.gov The use of isotopically labeled internal standards, such as ¹³C,¹⁵N-labeled potassium thiocyanate, is a common practice to ensure accuracy and precision in quantification. publisso.de

The chromatographic separation is typically achieved on a reversed-phase column, such as an octadecylsilica (ODS) column. nih.gov The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve efficient separation of the target analyte from other components in the sample. sdstate.edunih.gov Mass spectrometric detection in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity, allowing for the detection of thiocyanates at very low concentrations. sdstate.edunih.gov For instance, methods have been developed with limits of detection in the nanomolar range for thiocyanate in plasma. sdstate.edunih.gov

Ion chromatography (IC) is another valuable technique for the determination of thiocyanate. nih.govresearchgate.net This method separates ions based on their affinity for an ion-exchange resin. researchgate.netresearchgate.net When combined with techniques like aqueous two-phase extraction, the sensitivity of IC for thiocyanate detection can be significantly enhanced, with detection limits reaching the microgram-per-liter level. mdpi.com

Table 1: HPLC-MS-MS Parameters for Thiocyanate Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/water with a buffer (e.g., ammonium (B1175870) formate) |

| Derivatizing Agent | Monobromobimane |

| Internal Standard | Isotopically labeled thiocyanate (e.g., NaS¹³C¹⁵N) |

| Detection Mode | ESI-MS-MS (Negative Polarity) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Limit of Detection | As low as 50 nM in plasma sdstate.edu |

Spectrophotometric Detection Methods

Spectrophotometry offers a more accessible and often simpler alternative for the quantification of thiocyanates, although it may lack the specificity of chromatographic methods. These methods are typically based on the formation of a colored complex that can be measured using a UV-Vis spectrophotometer.

A classic and widely used spectrophotometric method for thiocyanate determination involves its reaction with iron(III) ions to form a series of intensely colored iron(III)-thiocyanate complexes. truman.edu The absorbance of the resulting solution, typically measured around 480 nm, is proportional to the thiocyanate concentration. The pH of the solution can significantly affect the stability and absorbance of the complex, and thus needs to be carefully controlled. truman.edu

Another approach involves the König reaction, where thiocyanate is first chlorinated to form cyanogen (B1215507) chloride. This intermediate then reacts with a pyridine (B92270) derivative and a barbituric acid derivative to produce a colored polymethine dye. researchgate.net This method has been shown to be sensitive, with detection limits in the micromolar range. researchgate.net

UV-Vis spectroscopy can also be used to directly observe the UV absorption of thiocyanate-containing compounds. researchgate.net For example, the UV-Vis spectra of gold(I) thiocyanate salts show a broad absorption band that is attributed to interactions between the thiocyanate anions. researchgate.net While direct UV detection may not be suitable for complex mixtures due to potential interferences, it can be a useful tool for studying the properties of purified 2,4-Difluorophenacyl thiocyanate and its reactions.

Table 2: Comparison of Spectrophotometric Methods for Thiocyanate Detection

| Method | Principle | Wavelength of Maximum Absorbance (λmax) | Key Considerations |

| Iron(III) Complexation | Formation of colored [Fe(SCN)n]³⁻ⁿ complexes. truman.edu | ~480 nm | pH dependent, potential for interference from other ions that complex with iron(III). truman.edu |

| König Reaction | Formation of a colored polymethine dye. researchgate.net | Varies with reagents | Involves a multi-step reaction, can be highly sensitive. researchgate.net |

| Direct UV Absorption | Intrinsic UV absorbance of the thiocyanate group or molecule. researchgate.net | Varies by compound | May have lower selectivity in complex samples. |

Electrochemical Analytical Approaches

Electrochemical methods provide a powerful and sensitive platform for the analysis of thiocyanate and its derivatives. These techniques are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry and square-wave voltammetry, are commonly employed for the electrochemical analysis of thiocyanates. nih.govresearchgate.net The electrochemical oxidation of thiocyanate on a platinum electrode has been shown to involve a two-step process. researchgate.net The initial oxidation step leads to the formation of the trithiocyanate ion, ((SCN)₃)⁻. researchgate.net

The sensitivity and selectivity of electrochemical sensors can be significantly enhanced through the use of chemically modified electrodes. For instance, electrodes modified with materials like phosphate-modified zeolites have been used for the detection of thiocyanate ions, with calibration curves showing a linear relationship between the peak current and the thiocyanate concentration. researchgate.net The unique properties of ionic liquids, such as high ionic conductivity and a wide electrochemical window, have also been harnessed in the development of electrochemical sensors. researchgate.net

Ion-selective electrodes (ISEs) offer a potentiometric approach for the direct measurement of thiocyanate ion activity in a solution. nico2000.nethoriba.com These electrodes typically contain a membrane that is selective for thiocyanate ions, and the potential difference between the ISE and a reference electrode is related to the thiocyanate concentration. nico2000.net

Table 3: Electrochemical Methods for Thiocyanate Analysis

| Technique | Principle | Electrode Material/Modification | Performance Characteristics |

| Cyclic Voltammetry | Measures current response to a triangular potential sweep. researchgate.net | Platinum researchgate.net | Provides information on reaction mechanisms. |

| Square-Wave Voltammetry | A large-amplitude differential technique with high sensitivity. nih.gov | Screen-printed electrodes nih.gov | Fast analysis times (e.g., 15 seconds) and low detection limits (e.g., 30 µM). nih.gov |

| Ion-Selective Electrode (ISE) | Potentiometric measurement of ion activity. nico2000.net | Solid-state crystal membrane nico2000.net | Direct measurement in aqueous solutions. |

Biological Interactions and Mechanistic Insights of 2,4 Difluorophenacyl Thiocyanate and Its Analogues Focus on Molecular and Cellular Mechanisms

Investigation of Enzyme-Mediated Transformations of Thiocyanate (B1210189) Substructures

The thiocyanate moiety is not inert within biological systems; it undergoes significant transformations catalyzed by various enzymes. These enzymatic processes are crucial in both the detoxification of cyanide and the generation of antimicrobial compounds.

A key reaction involving the thiocyanate ion (SCN⁻) is its oxidation by hydrogen peroxide (H₂O₂), a process catalyzed by peroxidase enzymes. nih.govnih.gov This enzymatic reaction leads to the formation of hypothiocyanous acid (HOSCN), a potent antimicrobial agent. nih.govnih.gov Chordate peroxidases, such as lactoperoxidase (LPO), myeloperoxidase (MPO), and eosinophil peroxidase (EPO), are particularly efficient in catalyzing this two-electron oxidation. nih.govacs.org

The reaction proceeds in a two-step mechanism. First, the peroxidase heme group is oxidized by H₂O₂ to form an intermediate known as Compound I. acs.org Subsequently, Compound I is reduced by SCN⁻, regenerating the native enzyme and producing HOSCN. acs.org The rate of this reaction is remarkably fast, approaching the diffusion limit. nih.gov For instance, the second-order rate constant for the oxidation of SCN⁻ by MPO Compound I is approximately 1 × 10⁷ M⁻¹ s⁻¹. nih.gov

The formation of HOSCN is a critical component of the innate immune system, particularly in mucosal secretions of the oral cavity and airways, where it helps regulate microbial populations. nih.govwikipedia.org The antimicrobial activity of HOSCN stems from its ability to oxidize sulfhydryl groups in bacterial proteins, disrupting cellular functions like glucose transport and leading to the leakage of essential ions and molecules. wikipedia.org It is important to note that HOSCN exists in equilibrium with its conjugate base, the hypothiocyanite (B1210458) ion (OSCN⁻). wikipedia.orgnih.gov While both forms possess antimicrobial properties, the uncharged HOSCN is considered the more potent bactericidal agent. wikipedia.org

The generation of HOSCN can also occur through non-enzymatic pathways, such as the reaction of thiocyanate with hypochlorous acid (HOCl), another product of MPO activity at inflammatory sites. nih.govgoogle.com This reaction provides an additional route to the formation of this important antimicrobial molecule.

Thiocyanates are also substrates for sulfurtransferase enzymes, most notably rhodanese (also known as thiosulfate (B1220275) sulfurtransferase, TST) and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). researchgate.netnih.gov These enzymes play a central role in cyanide detoxification by catalyzing the transfer of a sulfur atom to cyanide, forming the much less toxic thiocyanate. researchgate.netnih.gov

Rhodanese, a mitochondrial enzyme found in high concentrations in the liver and kidneys, utilizes a thiosulfate as a sulfur donor. nih.govmdpi.com The catalytic mechanism involves a double displacement reaction where the enzyme's active site cysteine residue attacks the sulfur donor, forming a persulfide intermediate. mdpi.com This persulfide then transfers the sulfur atom to the cyanide acceptor, regenerating the free enzyme. mdpi.com

Similarly, MST, which is located in both the cytosol and mitochondria, catalyzes the sulfuration of cyanide using 3-mercaptopyruvate as the sulfur donor. researchgate.netebi.ac.uk Although structurally similar to rhodanese, MST shows a preference for 3-mercaptopyruvate. ebi.ac.uk The activity of these sulfurtransferases is crucial for maintaining low physiological levels of cyanide.

It is important to recognize that while these enzymes are primarily associated with cyanide detoxification, their ability to process sulfur-containing compounds suggests a broader role in cellular metabolism, including the metabolism of various organic thiocyanates. nih.govnih.gov

Molecular Mechanisms of Antimicrobial or Antifungal Activity of Thiocyanate Derivatives

The antimicrobial and antifungal properties of thiocyanate derivatives are a significant area of research. mdpi.comnih.gov The primary mechanism of action is often attributed to the reactivity of the thiocyanate group or its enzymatic conversion to more potent antimicrobial agents like hypothiocyanous acid. nih.govwikipedia.org

As discussed previously, the peroxidase-catalyzed formation of HOSCN is a major contributor to the antimicrobial effects observed. nih.govwikipedia.org HOSCN is a strong oxidizing agent that readily reacts with and inactivates key microbial components, particularly proteins containing cysteine residues. wikipedia.org This disruption of protein structure and function ultimately leads to microbial cell death.

Furthermore, some thiophene (B33073) derivatives containing a thiocyanate group have demonstrated activity against drug-resistant Gram-negative bacteria. frontiersin.org Molecular modeling studies suggest that these compounds may interact with and disrupt the function of outer membrane proteins, leading to increased membrane permeability and subsequent cell death. frontiersin.org

Structure-Activity Relationship Studies for Bioactive Thiocyanates

Understanding the relationship between the chemical structure of thiocyanate derivatives and their biological activity is crucial for the design of more effective antimicrobial and therapeutic agents. nih.govmdpi.com Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for a compound's potency and selectivity.

For example, in a series of allylic thiocyanates, the nature of the substituent on the aromatic ring was found to significantly influence antimicrobial activity. nih.gov Compounds bearing chloro and bromo substituents on the phenyl ring exhibited the highest activity against various bacterial strains. nih.gov This suggests that the electronic properties and steric bulk of the substituents play a critical role in the compound's interaction with its biological target.

These SAR studies provide valuable insights into the structural requirements for bioactivity and can guide the rational design of new thiocyanate-based compounds with improved therapeutic potential. researchgate.netresearchgate.net

Receptor-Ligand Binding Studies for Derived Compounds

The interaction of thiocyanate-derived compounds with specific biological receptors is another important aspect of their mechanism of action. nih.gov Receptor-ligand binding assays are used to quantify the affinity of a compound for its target receptor and can provide valuable information about its potential pharmacological effects. nih.gov

For instance, the thiocyanate ion has been shown to modulate the binding of ligands to certain receptors. In one study, thiocyanate was found to stabilize the binding of AMPA to the quisqualate receptor, a type of glutamate (B1630785) receptor in the brain. umich.edu This suggests that thiocyanate can allosterically modulate the function of this receptor, potentially influencing neurotransmission.

Furthermore, studies on iron(III)-thiocyanate complexes in the presence of glutamate have demonstrated competitive ligand binding, where the glutamate ion can displace the thiocyanate from the iron center. researchgate.net This type of competitive binding can be relevant in biological systems where multiple potential ligands are present.

A survey of the Protein Data Bank has revealed that the thiocyanate ion can bind to proteins through a variety of interactions, including with nonpolar moieties. nih.gov This promiscuous binding ability may contribute to its observed effects on protein stability and solubility. nih.gov The ability of thiocyanate to interact with a wide range of protein surfaces suggests that its biological effects may be multifaceted and not limited to a single receptor target. The thiocyanate ligand is also known to form complexes with various transition metals, acting as an ambidentate ligand that can bind through either the sulfur or nitrogen atom. wikipedia.org

Future Research Directions and Emerging Opportunities

Innovations in Synthesis and Sustainable Production

The development of efficient and environmentally benign methods for the synthesis of 2,4-difluorophenacyl thiocyanate (B1210189) is a primary area for future research. Traditional synthesis would likely involve the nucleophilic substitution of a halogen in a corresponding 2,4-difluorophenacyl halide with a thiocyanate salt. This established method, while often high-yielding, can be improved upon by exploring more sustainable approaches.

Innovations in this area could focus on:

Catalytic Methods: The use of catalysts can significantly reduce the quantity of reagents needed and minimize waste. numberanalytics.com Research into phase-transfer catalysts or novel catalytic systems could enhance reaction efficiency and selectivity.

Electrochemical Synthesis: This technique offers a greener alternative to conventional chemical synthesis by using electrical energy to drive reactions, potentially reducing the need for harsh reagents and lowering energy consumption. numberanalytics.com

Flow Chemistry: Continuous flow processes can improve safety, efficiency, and scalability compared to traditional batch methods. numberanalytics.com Developing a flow-based synthesis for 2,4-difluorophenacyl thiocyanate would be a significant step towards its sustainable industrial production.

Visible-Light-Promoted Synthesis: Recent advancements have shown the efficacy of visible-light-induced thiocyanation of carbonyl compounds using mild and inexpensive reagents like ammonium (B1175870) thiocyanate, often without the need for a photocatalyst. nih.gov Applying this methodology to a 2,4-difluorophenacyl precursor could offer a green and efficient synthetic route.

The broader context of organofluorine chemistry emphasizes the importance of sustainable practices, including the recycling of fluorinated compounds and the development of closed-loop production systems to minimize environmental impact. numberanalytics.comsocietechimiquedefrance.frworktribe.comrsc.orgnumberanalytics.com

Exploration of Novel Chemical Reactivity and Catalysis

The chemical reactivity of this compound is anticipated to be diverse, owing to its multiple reactive sites. The thiocyanate group is a valuable synthetic handle, capable of being transformed into various other sulfur-containing functionalities such as thiols, thioethers, and disulfides. researchgate.net

Future research could delve into:

Nucleophilic Reactions: The phenacyl thiocyanate backbone is susceptible to reactions with various nucleophiles, which can lead to the displacement of the thiocyanate group or addition to the carbonyl group. For example, reactions with amines could yield N-substituted aminomethyl ketones.

Cyclization Reactions: This compound is a potential precursor for the synthesis of a wide array of sulfur-containing heterocycles, many of which possess biological activity.

Isomerization to Isothiocyanate: Under certain conditions, organic thiocyanates can isomerize to the corresponding isothiocyanates, opening up another avenue for synthetic transformations. wikipedia.org

Organocatalysis: Thiourea-based organocatalysts have shown significant promise in asymmetric multicomponent reactions due to their ability to activate both electrophiles and nucleophiles through hydrogen bonding. rsc.org Investigating the use of this compound in such reactions could lead to the synthesis of complex and chiral molecules.

Theoretical studies on related phenylthiocyanates suggest that the reactivity at the cyano carbon, sulfur atom, and aryl carbon can be influenced by the substituents on the aromatic ring. rsc.org Computational modeling of this compound could provide valuable insights into its reactivity and guide experimental design.

Advanced Characterization Techniques and Data Analysis

Thorough characterization is essential to understanding the structure and properties of this compound. While standard techniques like NMR, IR, and mass spectrometry are fundamental, advanced methods can provide deeper insights.

| Technique | Anticipated Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, with coupling patterns influenced by the fluorine atoms, and a singlet for the methylene (B1212753) protons adjacent to the carbonyl and thiocyanate groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the thiocyanate carbon, and the aromatic carbons, with C-F coupling constants providing structural information. |

| ¹⁹F NMR | Two distinct signals for the fluorine atoms at the 2- and 4-positions of the phenyl ring, with their respective chemical shifts and coupling constants. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone, the C≡N stretch of the thiocyanate, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns that can help confirm the structure. |

Future research could employ more sophisticated techniques:

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm connectivity within the molecule.

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular interactions.

Computational Vibrational Spectroscopy: To complement experimental IR and Raman data, aiding in the assignment of vibrational modes. nih.gov

Integration with Drug Discovery Pipelines at the Pre-clinical, Mechanistic Level

The structural features of this compound make it an intriguing candidate for investigation in drug discovery. The presence of fluorine atoms can significantly alter the electronic and steric properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. numberanalytics.comresearchgate.net The thiocyanate group itself is found in biologically active compounds and can participate in important biological processes. researchgate.net

Emerging opportunities in this area include:

Enzyme Inhibition Studies: The α-keto thiocyanate moiety could act as an electrophilic trap for the active sites of certain enzymes, particularly cysteine proteases. nih.gov The 2,4-difluorophenyl group can be explored for its potential to enhance binding to specific protein targets. nih.gov

Antimicrobial and Anti-inflammatory Research: Thiocyanate is a key component of the innate immune system, where it is oxidized by peroxidases to produce antimicrobial species like hypothiocyanous acid (HOSCN). nih.govnumberanalytics.commdpi.com Investigating whether this compound can modulate these pathways or exhibit direct antimicrobial or anti-inflammatory effects is a promising avenue. nih.gov

Pro-drug Development: The thiocyanate group could be designed to be metabolically converted in vivo to release an active pharmacological agent.

It is important to note that preclinical studies would be essential to determine the efficacy and mechanistic action of this compound in relevant biological systems.

Role in Advanced Materials Science Applications

Fluorinated aromatic compounds are widely used in materials science due to their unique properties, including high electron affinity and distinct intermolecular interactions. researchgate.net The incorporation of fluorine can lead to materials with desirable characteristics such as enhanced thermal stability, chemical resistance, and specific optical or electronic properties. numberanalytics.comresearchgate.netacs.org

Future research on this compound in materials science could focus on:

Polymer Synthesis: The compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers. The presence of the reactive ketone and thiocyanate groups offers multiple points for polymerization or cross-linking.

Liquid Crystals: The rigid aromatic core and polar functional groups suggest that derivatives of this compound could exhibit liquid crystalline properties. researchgate.net

Organic Electronics: The electron-withdrawing nature of the fluorine atoms and the thiocyanate group may impart interesting electronic properties, making it a candidate for investigation in organic semiconductors or other electronic materials. digitellinc.com

The development of new synthetic methods for highly strained perfluoroarenes is expanding the structural diversity of fluorinated materials, and the principles learned from these studies could be applied to the design of novel materials derived from this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-difluorophenacyl thiocyanate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves reacting 2,4-difluorophenacyl bromide (or chloride) with potassium thiocyanate (KSCN) in anhydrous acetone under reflux. For example, evidence from analogous thiocyanate syntheses (e.g., 2,4-dichlorobenzoyl isothiocyanate in ) highlights the use of dry solvents and controlled stoichiometry (1:1 molar ratio) to minimize side reactions. Reaction progress can be monitored via TLC, and purification involves precipitation in chilled water followed by recrystallization. Optimization may include adjusting reaction time (3–5 hours) and temperature (40–60°C) to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2100–2150 cm⁻¹ for thiocyanate, C=O stretch at ~1700 cm⁻¹ for the phenacyl group) .

- NMR : H-NMR reveals aromatic proton splitting patterns (e.g., para-substituted fluorine atoms in 2,4-difluoro groups), while C-NMR confirms thiocyanate carbon signals (~110–120 ppm) .

- X-ray diffraction : Resolves bond angles and dihedral angles between aromatic rings and thiocyanate groups, as demonstrated in similar acyl thiourea derivatives .

Q. How can researchers validate the purity of synthesized this compound?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Spiking experiments with known thiocyanate standards (e.g., potassium thiocyanate) and recovery tests (≥95% recovery) ensure analytical accuracy . For quantitative validation, ANOVA and t-tests can compare batch-to-batch variability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiocyanate group in this compound under nucleophilic conditions?

- Methodology : The ambidentate nature of the thiocyanate group (S- or N-bonding) can be probed via kinetic studies. For example, stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) can track intermediate formation rates in reactions with nucleophiles like amines or thiols . Computational modeling (DFT) may further clarify preferential attack sites (e.g., sulfur vs. nitrogen) based on charge distribution .

Q. How do solvent polarity and temperature affect the stability of this compound?

- Methodology : Conduct accelerated stability studies in solvents of varying polarity (e.g., DMSO, acetone, water) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~270 nm for thiocyanates) and quantify decomposition products using GC-MS. Ionic strength (e.g., 0.5 M NaCl) can also be varied to assess kinetic instability, as shown in iron(III) thiocyanate systems .

Q. What strategies resolve contradictions in reported equilibrium constants for thiocyanate-containing complexes?

- Methodology : Apply global analysis frameworks (e.g., ReactLab) to absorbance spectra datasets acquired under controlled conditions (fixed ionic strength, temperature). This approach minimizes approximations and accounts for kinetic instability, as demonstrated for iron(III) thiocyanate equilibria . Statistical validation (e.g., 95% confidence intervals for recovery rates) ensures reproducibility .

Q. How can the biological activity of this compound be evaluated in cellular models?

- Methodology :

- In vitro assays : Test anti-inflammatory effects via NF-κB inhibition in HEK293 cells, using ELISA for cytokine quantification (e.g., IL-6, TNF-α). Compare results to known thiocyanate antioxidants (e.g., potassium thiocyanate) .

- Dosage optimization : Determine IC50 values using MTT assays, with careful consideration of thiocyanate’s biphasic effects (protective at low doses, toxic at high doses) .

Methodological Considerations

- Data Analysis : Use multivariate regression to correlate structural features (e.g., fluorine substitution patterns) with reactivity or bioactivity .

- Contradiction Handling : Cross-validate results with orthogonal techniques (e.g., FT-IR + NMR + XRD) to resolve ambiguities in bonding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.